molecular formula C12H21NO B14656708 1-(5-Ethyl-2-methylpiperidin-1-yl)-2-methylprop-2-en-1-one CAS No. 40762-71-8

1-(5-Ethyl-2-methylpiperidin-1-yl)-2-methylprop-2-en-1-one

Cat. No.: B14656708
CAS No.: 40762-71-8
M. Wt: 195.30 g/mol
InChI Key: ILNRCTQXBZXYNP-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2-methylpiperidin-1-yl)-2-methylprop-2-en-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-2-methylpiperidin-1-yl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(5-Ethyl-2-methylpiperidin-1-yl)-2-methylprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-methylpiperidin-1-yl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

1-(5-Ethyl-2-methylpiperidin-1-yl)-2-methylprop-2-en-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the piperidine ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Properties

CAS No.

40762-71-8

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

1-(5-ethyl-2-methylpiperidin-1-yl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C12H21NO/c1-5-11-7-6-10(4)13(8-11)12(14)9(2)3/h10-11H,2,5-8H2,1,3-4H3

InChI Key

ILNRCTQXBZXYNP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(N(C1)C(=O)C(=C)C)C

Origin of Product

United States

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